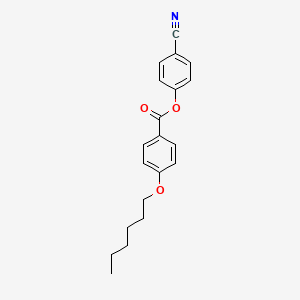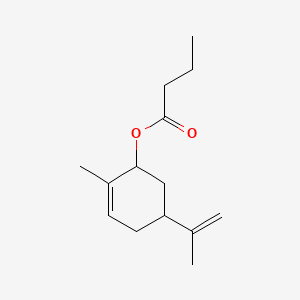![molecular formula C26H16 B1628981 2-Phenylbenzo[B]fluoranthene CAS No. 210487-01-7](/img/structure/B1628981.png)
2-Phenylbenzo[B]fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzo[B]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of synthetic organic chemistry and materials science. This compound is characterized by its complex structure, which includes a phenyl group attached to a benzo[B]fluoranthene core.
Vorbereitungsmethoden
The synthesis of 2-Phenylbenzo[B]fluoranthene typically involves strategic bond disconnections and cyclization reactionsIndustrial production methods may involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Phenylbenzo[B]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can introduce functional groups onto the aromatic rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution
Wissenschaftliche Forschungsanwendungen
2-Phenylbenzo[B]fluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying PAH behavior.
Biology: Research has explored its interactions with biological systems, including its potential effects on cellular processes and its role as a pollutant.
Medicine: Studies have investigated its potential as a therapeutic agent, particularly in the context of its photophysical properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism by which 2-Phenylbenzo[B]fluoranthene exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can induce oxidative stress and DNA damage, leading to cellular apoptosis. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzo[B]fluoranthene can be compared with other similar PAHs, such as benzo[a]pyrene and benzo[k]fluoranthene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of aromatic rings and the presence of a phenyl group.
Similar Compounds
- Benzo[a]pyrene
- Benzo[k]fluoranthene
- Benzo[e]pyrene
Eigenschaften
IUPAC Name |
12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFFOVPLXZINDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610651 |
Source


|
| Record name | 2-Phenylbenzo[e]acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210487-01-7 |
Source


|
| Record name | 2-Phenylbenzo[e]acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)













